3,3'-Dithiobis(4-aminobenzenesulfonamide)
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Overview
Description
3,3’-Dithiobis(4-aminobenzenesulfonamide) is a chemical compound with the molecular formula C12H14N4O4S4. It is characterized by the presence of two sulfonamide groups and a disulfide bond linking two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(4-aminobenzenesulfonamide) typically involves the reaction of 4-aminobenzenesulfonamide with a disulfide-forming reagent. One common method is the oxidation of 4-aminobenzenesulfonamide in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3,3’-Dithiobis(4-aminobenzenesulfonamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dithiobis(4-aminobenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for nucleophilic substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3,3’-Dithiobis(4-aminobenzenesulfonamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting enzymes with disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3’-Dithiobis(4-aminobenzenesulfonamide) involves its ability to form and break disulfide bonds. This property makes it useful in modulating the redox state of biological molecules, particularly proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the disulfide bond present in 3,3’-Dithiobis(4-aminobenzenesulfonamide).
3,3’-Dithiobis(propionitrile): Contains a disulfide bond but has different functional groups compared to 3,3’-Dithiobis(4-aminobenzenesulfonamide)
Uniqueness
3,3’-Dithiobis(4-aminobenzenesulfonamide) is unique due to its dual sulfonamide groups and disulfide bond, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring redox modulation and disulfide bond formation .
Properties
CAS No. |
5332-71-8 |
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Molecular Formula |
C12H14N4O4S4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-amino-3-[(2-amino-5-sulfamoylphenyl)disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-3-1-7(23(15,17)18)5-11(9)21-22-12-6-8(24(16,19)20)2-4-10(12)14/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20) |
InChI Key |
WODKYXIPVKTPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)SSC2=C(C=CC(=C2)S(=O)(=O)N)N)N |
Origin of Product |
United States |
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